N4-Benzyloxycarbonyl Cytosine

描述

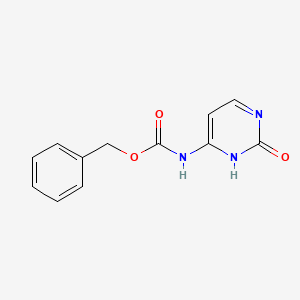

Structure

3D Structure

属性

IUPAC Name |

benzyl N-(2-oxo-1H-pyrimidin-6-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c16-11-13-7-6-10(14-11)15-12(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOABLAGDAOTKAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N4 Benzyloxycarbonyl Cytosine and Its Derivatives

Direct Synthesis of N4-Benzyloxycarbonyl Cytosine from Cytosine

The most common approach for synthesizing this compound is through the direct acylation of cytosine.

Reagent Systems and Reaction Conditions for N4-Benzyloxycarbonylation

The protection of the exocyclic amino group of cytosine is typically achieved using benzyloxycarbonyl chloride (Cbz-Cl). redalyc.orgresearchgate.net This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Commonly used reagent systems and conditions include:

Benzyloxycarbonyl chloride and Pyridine (B92270): A suspension of cytosine in anhydrous pyridine is cooled to 0°C, followed by the dropwise addition of benzyloxycarbonyl chloride. redalyc.org Pyridine acts as both the solvent and the base.

Benzyloxycarbonyl chloride with DMAP/Pyridine: The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst along with pyridine can enhance the reaction rate. jku.at

Benzyloxycarbonyl chloride with Triethylamine (B128534) and DMAP: In an alternative system, triethylamine can be used as the base in a solvent like acetonitrile (B52724) or methylene (B1212753) chloride, with DMAP serving as an efficient acylation catalyst. google.com

The reaction temperature is a critical parameter to control for selectivity. For instance, conducting the reaction at 0°C is often necessary to prevent side reactions. redalyc.orgmdpi.com

Table 1: Reagent Systems for N4-Benzyloxycarbonylation of Cytosine

| Reagent System | Base(s) | Catalyst | Solvent | Temperature | Reference |

| Benzyloxycarbonyl chloride | Pyridine | None | Pyridine | 0°C | redalyc.org |

| Benzyloxycarbonyl chloride | Pyridine, DMAP | DMAP | Pyridine | Not Specified | jku.at |

| Benzyloxycarbonyl chloride | Triethylamine | DMAP | Acetonitrile or Methylene Chloride | 5-10°C | google.com |

Optimization of Reaction Yield and Purity

Optimizing the yield and purity of this compound involves careful control of reaction conditions and purification methods.

Molar Ratios: The molar ratio of the acylating agent to cytosine is a key factor. For instance, when using benzoyl chloride or benzoic anhydride (B1165640), a molar ratio of 1:1 to 1.5:1 relative to cytosine is often employed. google.com

Purification: After the reaction, the product is often isolated by filtration and purified through recrystallization. For example, recrystallization from methanol (B129727)/water can be used to obtain the purified product. redalyc.org In some procedures, the crude product is washed with solvents like diethyl ether to remove impurities. redalyc.org

A method utilizing benzoic anhydride or benzoyl chloride with triethylamine and DMAP has been reported to achieve a synthetic yield of ≥93% and a product purity of ≥99% (as determined by HPLC). google.com

Challenges in Preventing Undesired Side Reactions during N4-Benzyloxycarbonylation

A primary challenge in the N4-benzyloxycarbonylation of cytosine is the potential for undesired side reactions, which can reduce the yield of the desired product.

Dialkylation/Dibenzoylation: One significant side reaction is the dialkylation or dibenzoylation at the exocyclic N4-amino group. rsc.org This occurs when a second acyl group reacts with the already protected amine. The use of excess base or acylating agent can sometimes lead to this side product. rsc.org

N1-Alkylation: Another potential side reaction is alkylation at the N1 position of the cytosine ring, especially if the reaction conditions are not carefully controlled. researchgate.net For example, at higher temperatures (25°C), the formation of N1,N4-dialkylated products has been observed. researchgate.net

Careful control of stoichiometry, temperature, and the choice of base and solvent are crucial to minimize these side reactions and maximize the yield of the desired N4-monosubstituted product.

Synthesis of this compound-1-yl-acetic Acid Derivatives

This compound can be further functionalized, most notably at the N1 position, to create monomers suitable for incorporation into larger molecules like peptide nucleic acids.

Alkylation Strategies at the N1 Position of this compound

The introduction of an acetic acid moiety at the N1 position is a common modification. This is typically achieved through alkylation of the pre-protected this compound.

Alkylation with Bromoacetic Acid Esters: A widely used method involves the alkylation of this compound with an ester of bromoacetic acid, such as ethyl bromoacetate (B1195939) or tert-butyl bromoacetate. jku.atelsevier.es This reaction is often carried out in a solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate (K2CO3). redalyc.orgelsevier.es

Direct Alkylation with Bromoacetic Acid: While less common for the protected cytosine, direct alkylation with bromoacetic acid under aqueous conditions is a known strategy for modifying nucleobases. jku.at

The choice of the ester group (e.g., ethyl, tert-butyl) is important as it dictates the conditions required for its subsequent removal to yield the free carboxylic acid. jku.at

Table 2: Alkylation of this compound

| Alkylating Agent | Base | Solvent | Product | Reference |

| Ethyl bromoacetate | K2CO3 | DMF | This compound-1-yl-acetic acid ethyl ester | redalyc.orgelsevier.es |

| tert-Butyl bromoacetate | Not Specified | Not Specified | This compound-1-yl-acetic acid tert-butyl ester | jku.at |

Subsequent Functionalization for Monomer Integration via N1-Derivatization

Following the N1-alkylation, the resulting ester is typically hydrolyzed to the free carboxylic acid, which is then ready for coupling reactions.

Ester Hydrolysis:

Ethyl Esters: The ethyl ester of this compound-1-yl-acetic acid can be hydrolyzed using aqueous sodium hydroxide (B78521) (NaOH) in a solvent mixture like water and dioxane. redalyc.orgjku.at The reaction is often performed at room temperature or cooled to 0°C before acidification to precipitate the product. redalyc.org

tert-Butyl Esters: For the tert-butyl ester, cleavage is typically performed under anhydrous acidic conditions, for example, with anhydrous HCl in a dioxane/CH2Cl2 mixture, to ensure the Cbz protecting group remains intact. jku.at

The resulting (N4-(benzyloxycarbonyl)cytosine-1-yl)acetic acid is a key building block for the synthesis of PNA monomers. jku.atoup.com This carboxylic acid can then be coupled to an aminoethylglycine backbone using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (DhbtOH). oup.com

Preparation of this compound-Containing Monomers for Polymer Synthesis

The creation of this compound-containing monomers is a multi-step process foundational to the synthesis of specialized polymers, most notably Peptide Nucleic Acids (PNAs). PNA is a DNA analogue where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine polyamide chain. scielo.org.mxtcichemicals.comredalyc.org The synthesis of the corresponding cytosine monomer involves the covalent attachment of a protected cytosine nucleobase to this backbone unit. The process begins with the protection of the exocyclic amino group of cytosine with a benzyloxycarbonyl (Cbz) group. scielo.org.mxredalyc.orgelsevier.es This step is followed by the introduction of an acetic acid moiety to the N1 position of the cytosine ring, forming the key intermediate, this compound-1-yl-acetic acid. scielo.org.mxredalyc.orgelsevier.es This intermediate is then ready for coupling with the PNA backbone precursor.

Strategies for Coupling this compound Derivatives to Backbone Precursors (e.g., Boc-aminoethylglycine)

The core of the monomer synthesis is the formation of a stable amide bond between the this compound derivative and a backbone precursor, such as N-(2-Boc-aminoethyl)glycine. The tert-butyloxycarbonyl (Boc) group on the backbone precursor protects its terminal amine, ensuring that the coupling reaction occurs at the desired glycine (B1666218) nitrogen. researchgate.netnih.gov

A prevalent strategy involves the direct coupling of this compound-1-yl-acetic acid with the N-(2-Boc-aminoethyl)glycine backbone. nih.gov This reaction is a standard peptide coupling that requires the activation of the carboxylic acid group of the cytosine derivative. Common peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIPC), often used in conjunction with additives like N-hydroxybenzotriazole (HOBt), facilitate this amide bond formation. scielo.org.mxredalyc.orgelsevier.es

An alternative approach involves converting the this compound-1-yl-acetic acid into a more reactive form, such as an activated ester. google.com One documented method uses a pentafluorophenyl (PFP) ester of the cytosine derivative. google.com This activated ester, N4-benzyloxycarbonyl-N1-carboxymethyl-cytosine pentafluorophenyl ester, reacts efficiently with the secondary amine of the (N-Boc-2-aminoethyl)glycine backbone in the presence of a base like triethylamine to yield the desired monomer. google.com

The general reaction scheme starts with the alkylation of this compound with an ester of bromoacetic acid (e.g., ethyl bromoacetate) in the presence of a base like potassium carbonate (K2CO3). scielo.org.mxredalyc.orgelsevier.es The resulting ethyl ester is then hydrolyzed, typically using sodium hydroxide (NaOH), to yield the free carboxylic acid, this compound-1-yl-acetic acid. scielo.org.mxredalyc.orgelsevier.es This acid is then coupled to the backbone precursor.

| Coupling Strategy | Key Reagents | Backbone Precursor | Description | Reference |

| Activated Ester Coupling | N4-benzyloxycarbonyl-N1-carboxymethyl-cytosine pentafluorophenyl ester, Triethylamine | (N-BOC-2-aminoethyl)glycine | The pre-activated pentafluorophenyl ester of the cytosine derivative is reacted with the Boc-protected backbone in DMF. | google.com |

| Direct Peptide Coupling | This compound-1-yl-acetic acid, DIPC, HOBt, DIPEA | 2-(bocamino-ethylamino)-3-(4-methoxybenzylsulfanyl)-propionic acid methyl ester | The cytosine acetic acid derivative is coupled directly to a modified backbone precursor using standard peptide coupling reagents. | scielo.org.mxredalyc.orgelsevier.es |

Purification and Isolation Techniques for this compound Monomers

Following the coupling reaction, the newly synthesized this compound monomer must be carefully purified to remove unreacted starting materials, coupling reagents, and any by-products. The purity of the monomer is paramount for the successful synthesis of high-quality polymers in subsequent steps. A combination of extraction, precipitation, and chromatographic techniques is typically employed.

The initial workup of the reaction mixture often involves liquid-liquid extraction. For instance, after the coupling reaction, the mixture may be diluted with a solvent like methylene chloride or ethyl acetate (B1210297) and washed sequentially with aqueous acidic solutions (e.g., 10% KHSO4 or dilute HCl), basic solutions (e.g., 10% NaHCO3), and brine. redalyc.orgelsevier.esgoogle.com This process removes water-soluble impurities and unreacted reagents.

Precipitation or crystallization is another effective method for purification. The crude product obtained after extraction and solvent evaporation can be dissolved in a minimal amount of a suitable solvent and then precipitated by adding an anti-solvent or by cooling the solution. scielo.org.mxredalyc.org For example, after synthesizing this compound-1-yl-acetic acid, the product can be precipitated from an aqueous solution by acidification with HCl. scielo.org.mxredalyc.orgelsevier.es The resulting solid is then collected by filtration and washed. Recrystallization from a solvent system like methanol/water can further enhance purity. elsevier.es

For achieving the highest purity, column chromatography is the most powerful technique. redalyc.orgelsevier.es The crude monomer is loaded onto a silica (B1680970) gel column and eluted with a specific solvent system, typically a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate. redalyc.orgelsevier.es The polarity of the eluent is optimized to achieve a good separation between the desired product and any remaining impurities. The fractions containing the pure monomer are collected, combined, and the solvent is evaporated to yield the final purified product. The purity is often confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. scielo.org.mxredalyc.orgelsevier.es

| Technique | Purpose | Typical Solvents/Reagents | Description | Reference |

| Liquid-Liquid Extraction | Removal of water-soluble impurities and reagents. | Ethyl acetate, Methylene chloride, 10% KHSO4, 10% NaHCO3, Brine | The reaction mixture is partitioned between an organic solvent and various aqueous washes to separate components based on their solubility and acid-base properties. | redalyc.orgelsevier.esgoogle.com |

| Precipitation/Crystallization | Isolation and purification of the solid product. | Water, HCl, Ethanol, Methanol | The product is insolubilized from the reaction mixture or a solution by changing solvent composition or temperature, then collected by filtration. | scielo.org.mxredalyc.orgelsevier.es |

| Column Chromatography | High-purity separation of the monomer from closely related impurities. | Silica Gel, Ethyl acetate/Petroleum ether | The crude product is passed through a stationary phase (silica gel) with a mobile phase (solvent mixture), separating compounds based on their differential adsorption. | redalyc.orgelsevier.es |

Role of N4 Benzyloxycarbonyl Cytosine in Oligonucleotide and Peptide Nucleic Acid Synthesis

N4-Benzyloxycarbonyl as a Protecting Group in Oligonucleotide Synthesis

The synthesis of oligonucleotides, short strands of DNA or RNA, is a cornerstone of modern molecular biology. The process involves the sequential addition of nucleotide building blocks to a growing chain. To prevent unwanted side reactions, the reactive functional groups on the nucleobases, such as the exocyclic amino group of cytosine, must be temporarily masked with protecting groups. The benzyloxycarbonyl (Cbz or Z) group is a well-established choice for this purpose. rsc.org

Application in Automated Solid-Phase Oligonucleotide Synthesis Protocols

Automated solid-phase synthesis is the standard method for producing oligonucleotides. biotage.comatdbio.com In this process, the growing oligonucleotide chain is attached to a solid support, allowing for the easy addition and removal of reagents in a cyclical manner. atdbio.com The N4-benzyloxycarbonyl protecting group is compatible with the chemical conditions used in these automated protocols. acs.org The synthesis cycle typically involves deprotection of the 5'-hydroxyl group, coupling of the next phosphoramidite (B1245037) monomer, capping of unreacted hydroxyl groups, and oxidation of the newly formed phosphite (B83602) triester linkage. biotage.comatdbio.com The Cbz group on cytosine remains stable throughout these steps, preventing the amino group from interfering with the coupling reactions.

Influence of N4-Benzyloxycarbonyl on Coupling Efficiency and Sequence Fidelity

The choice of protecting group can significantly impact the efficiency of the coupling reaction and the fidelity of the final oligonucleotide sequence. The benzyloxycarbonyl group, when used to protect the exocyclic amine of cytosine, generally allows for high coupling efficiencies. researchgate.net High coupling efficiency is critical to ensure that the desired full-length oligonucleotide is the major product. Incomplete coupling at any step leads to the formation of shorter, undesirable sequences, which can be difficult to separate from the target oligonucleotide and can compromise the results of downstream applications. By effectively preventing side reactions, the N4-benzyloxycarbonyl group contributes to maintaining high sequence fidelity, meaning the final oligonucleotide has the correct sequence of bases as intended.

Compatibility of N4-Benzyloxycarbonyl with Orthogonal Protecting Group Strategies

Orthogonal protecting group strategies are a sophisticated approach in chemical synthesis that allows for the selective removal of one type of protecting group in the presence of others. rsc.orglibretexts.org This is particularly important when synthesizing modified oligonucleotides or when specific positions on the nucleobases need to be selectively deprotected for further chemical modification. nih.gov The benzyloxycarbonyl group is a key component of such strategies. For instance, it is compatible with the acid-labile dimethoxytrityl (DMT) group used to protect the 5'-hydroxyl group and the base-labile cyanoethyl group protecting the phosphate (B84403) backbone. biotage.comlibretexts.org The Cbz group itself is typically removed under different conditions, often through catalytic hydrogenolysis or strong basic conditions, allowing for its selective removal without affecting other protecting groups. acs.org This orthogonality is crucial for the synthesis of complex oligonucleotides with specific modifications. nih.gov

N4-Benzyloxycarbonyl Cytosine in Peptide Nucleic Acid (PNA) Monomer Synthesis

Peptide nucleic acids are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a polyamide chain composed of N-(2-aminoethyl)glycine units. scielo.org.mxnih.gov This modification confers unique properties to PNAs, such as high binding affinity to complementary DNA and RNA and resistance to enzymatic degradation. scielo.org.mxnih.gov The synthesis of PNA monomers, the building blocks of PNA oligomers, also requires the use of protecting groups.

Design and Synthesis of N4-Cbz-Cytosine PNA Monomers

The synthesis of PNA monomers containing cytosine involves protecting the exocyclic amino group to prevent self-condensation and other side reactions during the coupling of the nucleobase to the PNA backbone. scielo.org.mxredalyc.org The benzyloxycarbonyl (Cbz) group is a commonly used protecting group for this purpose. scielo.org.mxredalyc.orgelsevier.es The synthesis typically starts with the protection of the cytosine base with benzyloxycarbonyl chloride. redalyc.orgelsevier.eselsevier.es The resulting this compound is then attached to a suitable backbone precursor, often involving the introduction of an acetic acid moiety to facilitate coupling to the N-(2-aminoethyl)glycine backbone. scielo.org.mxredalyc.org This process yields the N4-Cbz-cytosine PNA monomer, which can then be used in solid-phase PNA synthesis. researchgate.netresearchgate.net

Strategies for Addressing Solubility and Aggregation Issues in N4-Cbz-Cytosine PNA Synthesis

A significant challenge in the solid-phase synthesis of Peptide Nucleic Acids (PNAs) is the propensity of the growing oligomer chains to aggregate, which can lead to poor solubility and inefficient coupling reactions. intavispeptides.comresearchgate.netnih.gov This issue is particularly pronounced in purine-rich sequences and can be exacerbated by the hydrophobic nature of the protecting groups used on the nucleobases. intavispeptides.comnih.gov The N4-benzyloxycarbonyl (Cbz) group, due to its aromatic benzyl (B1604629) moiety, is hydrophobic and contributes to these solubility challenges. For instance, the protected guanine (B1146940) monomer, Boc-PNA-G(Cbz)-OH, is noted for its hydrophobic character and requires several minutes to fully dissolve in the coupling solution. nih.gov

Several strategies have been developed to mitigate these solubility and aggregation problems during PNA synthesis involving N4-Cbz-cytosine and other protected monomers:

Resin Modification: The choice of solid support is crucial. Using resins with long, flexible linkers, such as polyethylene-glycol (PEG)-based resins like TentaGel or ChemMatrix, can improve the solvation of the growing PNA chain and minimize interchain aggregation. intavispeptides.comresearchgate.netnih.gov Low-loading resins are also preferred to physically distance the growing chains from one another, further reducing aggregation. intavispeptides.com

Optimized Synthesis Conditions: Adjusting reaction conditions can enhance coupling efficiency. For example, raising the temperature during the coupling step (e.g., to 80°C) can help disrupt aggregation and overcome the sterical hindrance posed by bulky protecting groups, although care must be taken to avoid side reactions. nih.gov

Solubilizing Modifications: The incorporation of charged or hydrophilic moieties into the PNA sequence can dramatically improve its solubility. A common strategy is the addition of one or more lysine (B10760008) residues to the C-terminus of the PNA. intavispeptides.com The positive charge from the lysine side chain helps to decrease aggregation and improve water solubility without negatively affecting the hybridization properties of the PNA. intavispeptides.com

Protecting Group Strategy: While the Boc/Cbz protecting group strategy was foundational, alternative strategies have been explored. psu.edu For example, a Fmoc/Boc strategy, where the nucleobases are protected with Boc groups, can decrease self-aggregation by eliminating hydrogen-bond donors and increasing organic solubility. psu.edu

Modulation of Hybridization Properties by this compound in Nucleic Acid Mimics

The modification of nucleobases is a powerful tool for tuning the hybridization properties of PNAs, enabling control over their binding affinity, sequence specificity, and preferred structural conformations. The introduction of the N4-benzyloxycarbonyl group on cytosine serves as a prime example of how a protecting group can be repurposed as a functional modification to modulate the behavior of PNA hybrids.

Influence on Duplex and Triplex Stability in PNA-DNA/RNA Hybrids Incorporating N4-Cbz-Cytosine

Homopyrimidine PNAs exhibit a unique ability to bind to complementary DNA or RNA targets by forming highly stable (PNA)₂-nucleic acid triplexes, which are often significantly more stable than the corresponding PNA-nucleic acid duplexes. nih.govoup.com However, this large stability difference can be a drawback in applications requiring uniform binding affinities across different sequences, such as in hybridization arrays. oup.comnih.gov

Research utilizing the closely related N4-benzoyl cytosine (CBz) monomer has demonstrated that this modification can effectively eliminate the stability bias between duplexes and triplexes. oup.comnih.gov The incorporation of a single CBz residue into a homopyrimidine PNA sequence dramatically destabilizes the (PNA)₂-DNA triplex while leaving the stability of the PNA-DNA duplex largely intact. oup.comnih.govresearchgate.net This effect is attributed to the steric bulk of the benzoyl group, which functions similarly to the benzyloxycarbonyl group. oup.com

The resulting complex from a PNA containing a CBz modification preferentially adopts an antiparallel duplex conformation with its DNA target, and its thermal stability is comparable to that of a standard PNA-DNA duplex, not a triplex. oup.comnih.gov This selective destabilization of the triplex structure makes the N4-benzoyl (and by extension, N4-benzyloxycarbonyl) modification a valuable tool for leveling out the binding energies of different PNA sequences. oup.com

Table 1: Thermal Stability (Tₘ) of PNA-DNA Complexes With and Without N⁴-Benzoyl-Cytosine (CBz) Data adapted from a study on N⁴-benzoyl-cytosine, a close structural and functional analog of N⁴-benzyloxycarbonyl-cytosine. oup.com

| PNA Sequence (PNA 1) | DNA Target | Tₘ (°C) at pH 7.0 | Complex Type |

|---|---|---|---|

| H-T₁₀-LysNH₂ | A₁₀ | 72 | (PNA)₂-DNA Triplex |

| H-T₅CT₄-LysNH₂ | A₅GA₄ | 74 | (PNA)₂-DNA Triplex |

Investigation of Sequence Specificity and Mismatch Discrimination by N4-Cbz-Cytosine

PNAs are renowned for their high sequence specificity and their ability to discriminate against single-base mismatches in target DNA or RNA sequences, often more effectively than DNA probes. redalyc.org A crucial question is whether a bulky modification like the N4-benzyloxycarbonyl group compromises this inherent specificity.

Studies have shown that the N4-benzoyl moiety does not severely interfere with standard Watson-Crick hydrogen bonding. oup.comnih.gov This indicates that the fundamental mechanism of base-pair recognition remains intact. While the modification is primarily intended to modulate triplex stability, it does so without sacrificing the high sequence discrimination characteristic of PNA-DNA duplexes. The two positive charges on a related dicationic N4-bis(aminomethyl)benzoylated cytosine residue were also found not to compromise the sequence specificity of PNA oligomers. researchgate.net Therefore, PNA sequences incorporating N4-Cbz-cytosine are expected to maintain a high degree of sequence specificity, forming stable duplexes only with their intended complementary targets.

Conformational Implications of the N4-Benzyloxycarbonyl Moiety on Hybridization

The profound effect of this compound on triplex stability is a direct result of its conformational implications. The formation of a (PNA)₂-DNA triplex requires one PNA strand to bind via Watson-Crick base pairing, while a second PNA strand binds in the major groove of the newly formed PNA-DNA duplex via Hoogsteen base pairing. oup.com

Molecular modeling and experimental data indicate that the bulky benzoyl group on an N4-benzoyl-cytosine monomer projects into the major groove of the PNA-DNA duplex. oup.com This creates significant steric hindrance, or a steric clash, that physically blocks the major groove and prevents the binding of the second, Hoogsteen PNA strand. oup.comnih.gov The benzyloxycarbonyl group is expected to have an identical conformational effect due to its similar size and structure. This steric blocking is the primary mechanism by which the modification inhibits triplex formation, effectively forcing the hybridization event to terminate at the more traditional duplex structure. oup.com This makes the N4-Cbz-cytosine monomer a useful component for designing PNAs where triplex formation is undesirable. oup.comnih.gov

Reactivity and Deprotection Mechanisms of the N4 Benzyloxycarbonyl Moiety

Cleavage Methods for the N4-Benzyloxycarbonyl Group

The removal, or deprotection, of the Cbz group from the N4-position of cytosine is a critical step that must be achieved without affecting other sensitive parts of the molecule. The primary methods for this cleavage are reductive, taking advantage of the susceptible benzyl-oxygen bond.

The most common and efficient method for the cleavage of the N4-benzyloxycarbonyl group is catalytic hydrogenolysis. researchgate.net This reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most frequently palladium on an activated carbon support (Pd/C). researchgate.net The reaction proceeds under neutral conditions, breaking the C-O bond of the carbamate (B1207046) and liberating the free amine, with toluene (B28343) and carbon dioxide as the by-products.

Research has shown that benzyloxycarbamates, such as N4-Cbz-cytosine, are significantly more susceptible to hydrogenolysis than the corresponding benzyl (B1604629) ethers. researchgate.netnih.gov This increased lability allows for deprotection under milder conditions or in shorter reaction times. However, studies have also suggested that the nucleobase itself can sometimes render the hydrogenolysis process sluggish compared to simpler substrates. researchgate.netnih.gov

A typical procedure involves dissolving the N4-Cbz-protected cytosine derivative in a suitable solvent like methanol (B129727) or ethanol, adding the Pd/C catalyst, and exposing the mixture to a hydrogen atmosphere (often at 1 atm, though higher pressures can be used). The reaction is monitored until completion, after which the catalyst is removed by filtration.

Table 1: Typical Conditions for Hydrogenolysis of N4-Cbz Cytosine Derivatives

| Reagent/Parameter | Condition | Purpose |

| Catalyst | 10% Palladium on Activated Carbon (Pd/C) | Facilitates the cleavage of the benzyl-oxygen bond. |

| Hydrogen Source | Hydrogen Gas (H₂) | The primary reducing agent. |

| Solvent | Methanol, Ethanol, or Ethyl Acetate (B1210297) | Dissolves the substrate for efficient reaction. |

| Temperature | Room Temperature | The reaction is typically efficient without heating. |

| Pressure | 1 atm to 50 psi | Atmospheric pressure is often sufficient. |

While catalytic hydrogenolysis with H₂/Pd-C is standard, several alternative reductive strategies exist, which can be advantageous in molecules containing other reducible functional groups (like alkynes or alkenes) or when catalyst poisoning is a concern.

Transfer Hydrogenolysis : This method avoids the use of gaseous hydrogen, which can be pyrophoric and requires specialized equipment. Instead, a hydrogen donor molecule is used to transfer hydrogen to the substrate in the presence of the catalyst. Common hydrogen donors include 1,4-cyclohexadiene, formic acid, and ammonium (B1175870) formate. researchgate.net This technique is particularly mild and has been shown to prevent unwanted side reactions, such as the reduction of the pyrimidine (B1678525) ring in nucleosides. researchgate.netnih.gov

Dissolving Metal Reduction : A powerful, non-catalytic method for Cbz cleavage involves the use of a dissolving metal, such as sodium or lithium, in liquid ammonia (B1221849). wikipedia.org This method is effective but harsh and generally not compatible with many other functional groups.

Lewis Acid-Mediated Cleavage : A more recent development is the deprotection of the Cbz group using a combination of a Lewis acid, such as aluminum chloride (AlCl₃), in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). acs.org This protocol proceeds at room temperature and offers an alternative to metal-catalyzed hydrogenation, notably providing orthogonality with benzyl (Bn) protecting groups, which remain intact under these conditions. acs.org

In the context of oligonucleotide synthesis, the choice of protecting groups is dictated by the need for sequential and selective removal. Standard protecting groups for the exocyclic amines of nucleobases, such as benzoyl (Bz) for cytosine and adenine (B156593), and isobutyryl (iBu) for guanine (B1146940), are designed to be removed at the end of the synthesis using basic conditions, typically with concentrated aqueous ammonia or methylamine. libretexts.org

Conversely, the N4-benzyloxycarbonyl group is characterized by its notable stability under these basic and nucleophilic conditions. nih.gov It is not cleaved by the mild bases used for the deprotection of other common groups in oligonucleotide synthesis. This stability is not a limitation but a key strategic advantage. It allows the Cbz group to be used orthogonally, remaining in place while other base-labile groups are removed. The Cbz group is then cleaved in a separate, dedicated step via hydrogenolysis. nih.gov This chemical robustness prevents premature deprotection and side reactions during the main deprotection phase of the oligonucleotide, making it a valuable tool for the synthesis of modified or complex nucleic acids.

Alternative Reductive Cleavage Strategies for N4-Benzyloxycarbonyl

Selective Deprotection of N4-Benzyloxycarbonyl in Multifunctional Molecular Systems

The utility of a protecting group is defined by its ability to be removed selectively in the presence of other protecting groups. This principle, known as orthogonality, is paramount in the synthesis of complex molecules like peptides and oligonucleotides, which have multiple functional groups requiring protection.

The N4-benzyloxycarbonyl group is a cornerstone of orthogonal protection strategies because its cleavage mechanism—hydrogenolysis—is distinct from those used for many other common amine protecting groups. wikipedia.org The two most widely used protecting groups in solid-phase peptide synthesis are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

The Boc group is labile to strong acids, such as trifluoroacetic acid (TFA). libretexts.org

The Fmoc group is labile to bases, typically a solution of piperidine (B6355638) in an organic solvent. libretexts.org

The Cbz group is stable to both the acidic conditions used to remove Boc and the basic conditions used to remove Fmoc, but it is selectively cleaved by hydrogenolysis. wikipedia.orgrsc.org

This mutual exclusivity allows a synthetic chemist to deprotect one specific amine group on a molecule while leaving others, protected by different groups, completely intact. wikipedia.org This control is essential for building complex molecular architectures, such as branched peptides or modified nucleic acids.

Table 2: Orthogonal Deprotection Schemes for Common Amine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Condition | Mechanism |

| Benzyloxycarbonyl | Cbz, Z | H₂ with Pd/C catalyst, or transfer hydrogenolysis | Reductive Cleavage (Hydrogenolysis) |

| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., Trifluoroacetic Acid, TFA) | Acidolysis |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Base-induced β-elimination |

While detailed quantitative kinetic data, such as reaction rate constants for the deprotection of N4-benzyloxycarbonyl cytosine specifically, are not extensively reported in the literature, significant qualitative and comparative findings have been established. These studies provide insight into the relative speed and efficiency of the deprotection reaction under various conditions.

Research comparing the hydrogenolysis of O-benzyloxycarbamates and O-benzyl ethers on nucleosides has demonstrated that the carbamate functionality is "much more labile" to cleavage. researchgate.netnih.gov This indicates a faster reaction rate for the deprotection of Cbz-protected nucleosides compared to their benzyl ether counterparts. This enhanced reactivity is a key advantage, potentially allowing for milder reaction conditions and reducing the risk of side reactions, such as the saturation of the pyrimidine ring, which can occur during prolonged exposure to hydrogenation conditions. researchgate.net

Furthermore, the use of transfer hydrogenolysis has been noted to circumvent the "lengthy reaction durations" sometimes associated with standard hydrogenolysis, suggesting a favorable kinetic profile for this method. It has also been observed that the nucleobase moiety itself can influence the reaction rate, in some cases causing the hydrogenolysis to be "sluggish." researchgate.netnih.gov This implies that the electronic and steric environment of the N4-Cbz group on the cytosine ring plays a direct role in the kinetics of its removal.

Advanced Spectroscopic and Computational Characterization of N4 Benzyloxycarbonyl Cytosine Constructs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of Cbz-cytosine derivatives, offering detailed insights into the molecular framework and conformational preferences.

Proton NMR (¹H NMR) provides distinct signals for the protons within the N4-benzyloxycarbonyl and cytosine moieties, allowing for unambiguous structural confirmation. In a representative derivative, the methylene (B1212753) protons of the benzyloxycarbonyl group (Cbz) typically appear as a singlet around δ 5.26 ppm. The aromatic protons of the Cbz group, along with the protons of the cytosine ring (H-5 and H-6), resonate in the downfield region, generally between δ 7.31 and δ 7.51 ppm as a multiplet. redalyc.orgscielo.org.mx The presence and specific chemical shifts of these protons confirm the successful installation of the Cbz protecting group onto the cytosine base. scielo.org.mx

For instance, in the ¹H NMR spectrum of 2-[{2-(N4-Cbz-cytosin-1-yl)-acetyl}Boc-aminoethylamino]-3-(4-methoxybenzyl sulfanyl)-propionic acid methyl ester, the methylene protons of the benzyloxy group were observed at δ 5.26 ppm, while the aromatic protons of the Cbz group and cytosine appeared in the range of δ 7.31-7.51 ppm. redalyc.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts for N4-Benzyloxycarbonyl Cytosine Derivatives

| Functional Group | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Benzyloxycarbonyl | CH₂ | 5.26 | s | redalyc.org |

| Benzyloxycarbonyl | Aromatic | 7.31-7.51 | m | redalyc.org |

| Cytosine | H-5, H-6 | 7.31-7.51 | m | redalyc.org |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Key characteristic peaks for the cytosine ring in Cbz-protected derivatives are observed for the C-5 and C-6 carbons. For example, in a study, characteristic peaks for cytosine were observed at δ 94.67 (C-5) and δ 151.35 (C-6). redalyc.orgscielo.org.mx The carbonyl carbon of the benzyloxycarbonyl group typically resonates in the range of δ 164.12-170.90 ppm, often appearing alongside other carbonyl signals in more complex derivatives. redalyc.org The carbons of the benzyl (B1604629) group and the cytosine ring contribute to a series of signals in the aromatic region of the spectrum.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for this compound Derivatives

| Functional Group | Carbon | Chemical Shift (δ, ppm) | Reference |

| Cytosine | C-5 | 94.67 | redalyc.orgscielo.org.mx |

| Cytosine | C-6 | 151.35 | redalyc.orgscielo.org.mx |

| Benzyloxycarbonyl | C=O | 164.12-170.90 | redalyc.org |

Two-dimensional (2D) NMR techniques are indispensable for assigning complex spectra and probing the spatial relationships between atoms, which is crucial for determining the conformation of N4-Cbz-cytosine derivatives.

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the cytosine and benzyloxycarbonyl groups. mdpi.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded protons and carbons, allowing for the unambiguous assignment of both ¹H and ¹³C signals. mdpi.comnih.govoup.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which is critical for determining the preferred conformation of the Cbz group relative to the cytosine ring. researchgate.nethuji.ac.ilcolumbia.edu For instance, ROESY can reveal whether the benzyloxycarbonyl group adopts an s-cis or s-trans conformation with respect to the C4-N4 bond of the cytosine ring. researchgate.net Studies on related N4-substituted cytosine derivatives have successfully used ROESY to determine the preferential orientation of the substituent. researchgate.net

Carbon-13 NMR (¹³C NMR) Characterization of N4-Benzyloxycarbonyl and Cytosine Carbons

Mass Spectrometry for Molecular Mass Confirmation of this compound Derivatives (e.g., HRMS, MALDI-TOF MS)

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight of N4-Cbz-cytosine derivatives with high accuracy.

High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, which allows for the determination of the elemental composition of a molecule. For example, in the characterization of a complex Cbz-cytosine derivative, the [M+H]⁺ peak was observed at m/z 684.1031, corresponding to the molecular formula C₃₃H₄₁O₉N₅S. redalyc.orgscielo.org.mx This level of accuracy is essential for verifying the identity of newly synthesized compounds.

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) Mass Spectrometry is particularly useful for the analysis of larger molecules, such as oligonucleotides containing Cbz-protected cytosine residues. beilstein-journals.orgrsc.orgnih.gov It allows for the verification of the molecular mass of the final product and can also be used to identify potential side products or degradation that may have occurred during synthesis or purification. nih.govtandfonline.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions of N4-Cbz-Cytosine

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic properties of N4-Cbz-cytosine.

Infrared (IR) Spectroscopy is used to identify characteristic vibrational frequencies of the functional groups present in the molecule. The IR spectrum of a Cbz-cytosine derivative will show a characteristic peak for the N-H stretching vibration, typically around 3412 cm⁻¹. redalyc.orgelsevier.es The presence of carbonyl groups, such as the one in the Cbz protector and potentially in other parts of the molecule, is indicated by strong absorption bands in the region of 1650-1750 cm⁻¹. redalyc.org For instance, a peak at 1745 cm⁻¹ can indicate the presence of an ester linkage. redalyc.orgelsevier.es

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. N4-Cbz-cytosine derivatives typically exhibit a maximum absorption (λₘₐₓ) in the UV region. For example, a UV absorption at λₘₐₓ 278 nm has been reported for a Cbz-cytosine containing compound. redalyc.orgscielo.org.mx This absorption is characteristic of the π-π* transitions within the aromatic systems of the cytosine and benzyloxycarbonyl groups.

Computational Chemistry Approaches for this compound Systems

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to complement experimental data and to gain deeper insights into the structural and electronic properties of N4-Cbz-cytosine systems.

DFT calculations can be used to:

Optimize the geometry of Cbz-cytosine and its derivatives to predict the most stable conformations. nih.gov

Calculate theoretical NMR chemical shifts, which can aid in the assignment of experimental spectra.

Predict vibrational frequencies from IR spectroscopy. researchgate.net

Analyze the electronic structure, including the distribution of molecular orbitals (HOMO and LUMO) and the nature of electronic transitions observed in UV-Vis spectroscopy. swinburne.edu.aursc.org

Investigate the thermodynamics of conformational changes and intermolecular interactions. nih.gov

By combining experimental data from NMR, mass spectrometry, and IR/UV-Vis spectroscopy with theoretical calculations, a comprehensive and highly detailed understanding of the structure, conformation, and electronic properties of this compound constructs can be achieved.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity of N4-Cbz-Cytosine

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.net By calculating the electron density, DFT can elucidate key chemical properties without the computational expense of traditional ab initio methods. nih.govacs.org For N4-Cbz-cytosine, DFT studies are instrumental in characterizing how the bulky, electron-withdrawing benzyloxycarbonyl group alters the intrinsic properties of the cytosine ring.

DFT calculations can determine a range of electronic descriptors that are critical for understanding chemical reactivity. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. The introduction of the Cbz group is expected to lower the energy of both frontier orbitals and potentially alter the HOMO-LUMO gap compared to unmodified cytosine.

Furthermore, DFT is used to generate molecular electrostatic potential (MESP) maps. These maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For N4-Cbz-cytosine, the MESP map would reveal the electron-withdrawing effects of the carbonyl and benzyl groups, indicating how these modifications influence the hydrogen-bonding capabilities of the nucleobase, particularly at the Watson-Crick face. This information is vital for predicting its base-pairing fidelity and stability within a DNA or RNA duplex.

Table 1: Hypothetical DFT-Calculated Electronic Properties of N4-Cbz-Cytosine vs. Cytosine This table is illustrative and provides expected trends based on chemical principles.

| Property | Cytosine | N4-Cbz-Cytosine | Expected Impact of Cbz Group |

| HOMO Energy (eV) | -6.2 | -6.8 | Lowered energy, indicating reduced electron-donating ability. |

| LUMO Energy (eV) | 1.5 | 0.9 | Lowered energy, indicating increased electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 7.7 | 7.7 | May remain similar or change slightly, affecting overall reactivity. |

| Dipole Moment (Debye) | 7.2 | 8.5 | Increased due to the polar Cbz group. |

| N4-Amine Charge (a.u.) | -0.85 | -0.60 | Less negative charge, reducing hydrogen-bond donor strength. |

Molecular Dynamics Simulations for Conformational Dynamics in N4-Cbz-Cytosine Containing PNA-DNA/RNA Complexes

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral peptide-like backbone, which allows them to bind to DNA and RNA with high affinity and specificity. acs.orgorientjchem.org The incorporation of modified nucleobases like N4-Cbz-cytosine into PNA strands can modulate their binding properties. Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time, providing a detailed view of conformational dynamics and stability. tandfonline.comunipr.itresearchgate.net

A key focus of MD simulations on such complexes is the steric impact of the benzyloxycarbonyl group. oup.com This bulky substituent, positioned in the major groove of a standard duplex, can influence duplex stability and recognition. oup.com Simulations can quantify the extent of this steric hindrance, observe how the Cbz group orients itself within the groove, and assess its interactions with the surrounding nucleobases and backbone. unipr.it The results can predict whether the modification enhances or destabilizes the complex. For instance, while the Cbz group might sterically clash with the duplex, it could also engage in favorable van der Waals or stacking interactions that contribute to binding affinity. Research on the related N4-benzoyl cytosine has shown that such bulky groups can significantly destabilize Hoogsteen base pairing, thereby inhibiting PNA triplex formation while having a lesser impact on standard Watson-Crick pairing. oup.com

Table 2: Illustrative MD Simulation Analysis of a PNA-DNA Duplex with and without N4-Cbz-Cytosine This table presents a conceptual comparison of expected simulation outcomes.

| Parameter | Standard PNA-DNA Duplex | N4-Cbz-Cytosine PNA-DNA Duplex | Interpretation |

| Average RMSD (Å) | 2.5 | 3.0 | Increased fluctuation indicates the Cbz group may introduce some structural instability. |

| Watson-Crick H-Bond Occupancy (%) | 98% | 95% | Minor disruption to the primary hydrogen bonds may occur. |

| Major Groove Width (Å) | 11.5 | 13.0 | The bulky Cbz group forces the major groove to widen. |

| Helical Twist (degrees/base pair) | 34.0 | 33.5 | Slight unwinding of the helix to accommodate the modification. |

| Backbone Torsion Angles (β) | Flexible | Restricted | The modification can add rigidity to the PNA backbone. tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling of N4-Modified Cytosines with Benzyloxycarbonyl

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. researchgate.netacs.org By developing mathematical models, QSAR enables the prediction of the activity of new, unsynthesized molecules. nih.gov This methodology is particularly valuable in drug discovery for screening libraries of compounds and prioritizing candidates for synthesis and testing. acs.orgpharmgkb.org

For N4-modified cytosines, including the benzyloxycarbonyl derivative, QSAR can be employed to build predictive models for a specific biological endpoint, such as antiviral, anticancer, or enzyme inhibitory activity. researchgate.netnih.gov The process involves several key steps:

Data Set Assembly : A series of N4-modified cytosine analogues with experimentally measured biological activities is compiled. This set includes N4-Cbz-cytosine and other derivatives with varying substituents at the N4 position.

Descriptor Calculation : For each molecule in the series, a wide range of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., van der Waals surface area) and can also include quantum chemical properties derived from DFT calculations (e.g., HOMO/LUMO energies, partial charges). nih.govpharmgkb.org

Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links a selection of the most relevant descriptors to the observed biological activity.

Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

A QSAR model for N4-modified cytosines could reveal the key structural features that govern their activity. For example, the model might show that activity is positively correlated with the size of the N4-substituent but negatively correlated with its polarity. Such insights are invaluable for designing new analogues with enhanced potency.

Table 3: Hypothetical Data for a QSAR Model of N4-Modified Cytosine Analogues This table is a conceptual example of data used to build a QSAR model.

| Compound | N4-Substituent | LogP (Descriptor 1) | Molecular Volume (ų) (Descriptor 2) | Experimental Activity (IC₅₀, µM) |

| 1 | -H | -1.4 | 105 | >100 |

| 2 | -Acetyl | -0.5 | 135 | 55.2 |

| 3 | -Benzoyl | 1.8 | 190 | 12.8 |

| 4 | -Benzyloxycarbonyl | 2.5 | 220 | 8.5 |

| 5 | -Tosyl | 1.9 | 215 | 15.1 |

Chemical Biology Perspectives and Applications of N4 Benzyloxycarbonyl Cytosine Modifications

Design of Modified Nucleobases for Enhanced Biological Interactions through N4-Benzyloxycarbonyl Cytosine Scaffolds

Development of Cationic Nucleobases Derived from N4-Modified Cytosine

Introducing positive charges into nucleic acid mimics like Peptide Nucleic Acids (PNAs) can significantly enhance their binding affinity to target DNA and RNA strands through favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone. The N4-acyl cytosine structure provides a robust platform for this purpose.

Researchers have successfully synthesized PNA monomers featuring an N4-bis(aminomethyl)benzoylated cytosine (BzC2+). researchgate.net In this design, the benzoyl group, analogous to the benzyloxycarbonyl scaffold, is further modified with two aminomethyl groups, conferring two positive charges to the nucleobase at physiological pH. researchgate.net Studies on these dicationic PNA oligomers revealed several key findings:

Enhanced Affinity: The BzC2+ modified PNA exhibited a greater affinity for its complementary guanine (B1146940) base in a DNA strand compared to natural cytosine. researchgate.net

Duplex Stabilization: The modified PNA oligomers formed more stable heteroduplexes with DNA, a stabilization attributed to the electrostatic attractions between the cationic charges on the PNA and the anionic DNA backbone. researchgate.net This enhanced stability was observed even under high salt conditions. researchgate.net

Maintained Specificity: Crucially, the introduction of the two positive charges and the bulky benzoyl group did not compromise the sequence specificity of the PNA. The BzC2+ base still preferentially paired with guanine. researchgate.net

These findings demonstrate that the N4-acyl cytosine scaffold is a viable starting point for the rational design of cationic nucleobases, offering a pathway to nucleic acid-binding agents with improved affinity without sacrificing sequence recognition. researchgate.net

Engineering of Pseudo-Complementary Base Pairs in Nucleic Acid Mimics using N4-Cbz-Cytosine Derivatives

Pseudo-complementary nucleic acids are designed to bind strongly to their natural DNA or RNA targets but weakly to each other. This property is highly desirable for applications like targeting double-stranded DNA and in hybridization array systems, as it minimizes self-dimerization of probes. nih.govnih.gov The this compound architecture, particularly in the form of N4-benzoyl cytosine (CBz) in PNA, has been instrumental in developing a pseudo-complementary G-C pair. nih.gov

The principle behind this design is steric hindrance. While the benzoyl moiety does not severely interfere with the formation of a standard Watson-Crick base pair with guanine in a PNA-DNA duplex, it creates a significant steric clash when two modified PNAs attempt to hybridize. nih.govoup.com Specifically, an N4-benzoyl cytosine on one PNA strand will clash with a modified purine, such as N6-methoxy-2,6-diaminopurine, on another PNA strand, preventing the formation of a stable PNA-PNA duplex. oup.comacs.org

Research on a 10-mer homopyrimidine PNA containing a single N4-benzoyl cytosine residue revealed that the modification strongly destabilized the binding of a second PNA strand (the Hoogsteen strand) in a triplex formation with DNA. nih.gov This destabilization is attributed to steric interference by the benzoyl groups. nih.gov However, the duplex formed between the CBz-containing PNA and its complementary DNA strand remained stable, indicating that Watson-Crick pairing was largely preserved. nih.gov This differential stability is the hallmark of a pseudo-complementary system.

N4-Modified Cytosines in Nucleic Acid Sensing and Probing

The unique structural and interactive properties of this compound derivatives make them valuable components in the development of probes for nucleic acid sensing and detection. scielo.org.mxredalyc.org By coupling these modifications with reporter moieties like fluorophores, researchers can design systems that signal the presence of specific nucleic acid sequences.

Utilization of this compound Analogs in Fluorescent Probes

While this compound itself is not intrinsically fluorescent, its chemical structure serves as an excellent and versatile scaffold for the attachment of fluorescent labels. redalyc.orgbeilstein-journals.orgrsc.org This strategy allows for the precise positioning of a fluorophore within a synthetic oligonucleotide or PNA, enabling detailed studies of nucleic acid structure, dynamics, and interactions. nih.govacs.org

The general approach involves synthesizing a PNA or oligonucleotide monomer, such as an N4-Cbz-cytosine derivative, which can then be conjugated to a fluorescent reporter group. scielo.org.mxredalyc.org This pre-labeling strategy offers precise control over the number and location of fluorophores within the final probe molecule. rsc.org For instance, a cyclic β-tripeptide template has been functionalized with (N4-benzyloxycarbonyl)cytosine-1-yl acetic acid, with other positions on the template available for attaching fluorophores like TAMRA, demonstrating the modularity of this approach. beilstein-journals.org This allows for the creation of multifunctional probes that can combine nucleic acid recognition with fluorescent signaling. beilstein-journals.orgrsc.org

Fluorescent nucleobase analogs are powerful tools for investigating:

Nucleic acid hybridization events. google.com

DNA-protein interactions. nih.gov

The local environment and conformation of a nucleic acid duplex. nih.gov

Strategies for DNA Base Pair Sensing via N4-Modified Cytosine Interactions

The ability to sense specific base pairs within a DNA sequence is critical for diagnostics, particularly for detecting single nucleotide polymorphisms (SNPs). Probes incorporating N4-modified cytosines can be engineered for this purpose. The strategy relies on the principle that the hybridization of the probe to its target sequence induces a detectable change in a reporter signal, often fluorescence. nih.gov

The pseudo-complementary nature of N4-benzoyl cytosine-containing PNAs is a key element in these sensing strategies. nih.gov A probe can be designed where the N4-Bz-C modification is positioned to interrogate a specific site on a target DNA strand. The stability of the resulting duplex, and thus the intensity of the fluorescent signal, would be highly sensitive to the identity of the opposing base. A perfect match (guanine) would lead to a stable duplex and a strong signal, whereas a mismatch would result in a less stable duplex and a weaker or altered signal.

Furthermore, research has shown that the pairing of N4-acylated cytosines can be promiscuous, with some DNA polymerases facilitating pairing with adenine (B156593) in addition to the expected guanine. oup.com This differential interaction can be exploited. For example, a fluorescent probe with an N4-Cbz-cytosine analog could be designed to produce distinct fluorescent responses depending on whether it pairs with G or A, allowing for the discrimination between these bases in a target sequence.

Interactions with Biological Systems and Enzymes Involving this compound

The introduction of an N4-benzyloxycarbonyl group or similar N4-acyl modifications on cytosine can significantly influence how the nucleobase interacts with biological machinery, particularly DNA polymerases. oup.com Understanding these interactions is crucial for applications involving the enzymatic synthesis of modified DNA for use in diagnostics, aptamer selection, and nanotechnology.

A detailed study investigated the enzymatic incorporation of various N4-acyl-2'-deoxycytidine-5'-triphosphates (dCAcylTPs), including benzoyl derivatives, by different DNA polymerases. oup.com The results revealed that these modified nucleotides are surprisingly well-tolerated by several key enzymes. oup.com

Key findings from the enzymatic incorporation studies include:

Efficient Incorporation: A variety of Family A (e.g., Taq, Klenow Fragment) and Family B (e.g., Pfu, phi29) DNA polymerases were capable of efficiently using dCAcylTPs as substrates for DNA synthesis. oup.com

Ambiguous Base Pairing: While the formation of the expected complementary pair with guanine (CAcyl•G) occurred, a strong propensity for mispairing with adenine (CAcyl•A) was observed, especially with Taq and Klenow (exo-) polymerases. oup.com

Enzyme-Dependent Fidelity: The fidelity of incorporation was highly dependent on the specific polymerase. The proofreading phi29 DNA polymerase also incorporated the modified nucleotides but was more prone to forming the CAcyl•A pair. oup.com In contrast, Terminal deoxynucleotidyl transferase (TdT) was able to add hundreds of N4-acylated deoxycytidine nucleotides consecutively. oup.com

These results indicate that the N4-acyl group can alter the hydrogen bonding pattern of cytosine, allowing it to be recognized by the polymerase active site opposite either a guanine or an adenine template base. This enzymatic promiscuity opens up possibilities for introducing specific modifications into DNA strands at defined locations. oup.com

| Family | DNA Polymerase | Substrate (dCAcylTP) | Primary Pairing Partner | Observations |

| A | Taq Polymerase | N4-benzoyl-dCTP | Adenine (A) & Guanine (G) | Strong tendency to form CAcyl•A base pairs. |

| A | Klenow Fragment (exo-) | N4-benzoyl-dCTP | Adenine (A) & Guanine (G) | Efficient incorporation with significant pairing to adenine. |

| B | Pfu Polymerase | N4-benzoyl-dCTP | Guanine (G) | Higher fidelity for the CAcyl•G pair compared to Family A. |

| B | phi29 Polymerase | N4-benzoyl-dCTP | Adenine (A) & Guanine (G) | Successfully incorporates the modification despite proofreading activity, but is prone to forming CAcyl•A pairs. |

| X | Terminal deoxynucleotidyl Transferase (TdT) | N4-benzoyl-dCTP | N/A (Template-independent) | Capable of incorporating hundreds of modified nucleotides in a row. |

Table based on findings from the enzymatic incorporation of N4-acyl-deoxycytidine nucleotides. oup.com

Influence on DNA/RNA Recognition and Binding Modalities of N4-Cbz-Cytosine Conjugates

The introduction of a benzyloxycarbonyl (Cbz) group at the N4 position of cytosine profoundly influences the recognition and binding properties of the resulting nucleic acid analogues. This modification, while not severely interfering with Watson-Crick hydrogen bonding, introduces significant steric bulk in the major groove of a DNA or RNA duplex. oup.comnih.gov This characteristic has been strategically employed to modulate the binding modes of peptide nucleic acids (PNAs), which are synthetic DNA mimics with a neutral peptide-like backbone. redalyc.orgscielo.org.mx

In a notable study, the incorporation of a single N-((N4-(benzoyl)cytosin-1-yl)acetyl)-N-(2-Boc-aminoethyl)glycine (a derivative of N4-Cbz-cytosine) into a homopyrimidine PNA oligomer was shown to switch its preferred binding mode to a DNA target from a parallel PNA2-DNA triplex to an antiparallel PNA-DNA duplex at neutral pH. oup.comnih.gov The steric hindrance from the benzoyl group destabilizes the Hoogsteen base pairing required for triplex formation. oup.comnih.gov This ability to control binding orientation and stability is crucial for applications such as hybridization arrays and the development of therapeutic oligonucleotides. nih.gov

| Parameter | Finding | Reference |

| Binding Mode Shift | A single CBz-modified cytosine in a PNA oligomer changes the preferred binding from a parallel triplex to an antiparallel duplex. | oup.comnih.gov |

| Mechanism | Steric interference by the benzoyl group destabilizes Hoogsteen strand binding. | oup.comnih.gov |

| Impact on Stability | The thermal stability of the resulting PNA-DNA duplex is comparable to that of an unmodified duplex, indicating minimal disruption of Watson-Crick pairing. | oup.comnih.gov |

Substrate Specificity in Chemoenzymatic Synthesis of Nucleoside Monophosphates with N4-Modified Cytosines

The enzymatic phosphorylation of nucleosides is a cornerstone of chemoenzymatic synthesis, offering a milder alternative to purely chemical methods. researchgate.netnih.govmdpi.com However, the substrate specificity of nucleoside kinases can be a limiting factor, particularly for modified nucleosides. nih.gov Research into the phosphorylation of N4-modified cytosines, including those with bulky substituents, has provided valuable insights into the plasticity of kinase active sites. researchgate.netnih.govmdpi.com

Studies utilizing kinases such as Drosophila melanogaster deoxynucleoside kinase (DmdNK) and Bacillus subtilis deoxycytidine kinase (BsdCK) have demonstrated that while wild-type enzymes may inefficiently phosphorylate or fail to phosphorylate N4-modified cytidines, specific mutations within the active site can dramatically alter this specificity. researchgate.netnih.govnih.gov For instance, certain point mutations in DmdNK and BsdCK have been shown to enhance their activity towards N4-modified cytosine nucleosides that are poor substrates for the wild-type enzymes. This work not only expands the toolkit for producing modified nucleotides but also deepens our understanding of enzyme-substrate interactions. nih.gov

| Kinase | Modification | Observation | Reference |

| DmdNK (Wild-Type) | N4-modified cytidines | Inefficient phosphorylation for some derivatives. | nih.gov |

| BsdCK (Wild-Type) | N4-modified cytidines | Inefficient phosphorylation for some derivatives. | nih.gov |

| DmdNK (Mutant) | N4-modified cytidines | Certain mutations increase phosphorylation efficiency. | |

| BsdCK (Mutant) | N4-modified cytidines | Specific mutations enhance activity towards previously non-phosphorylated substrates. |

Potential for Oligonucleotide-Peptide Conjugation via N4-Modified Cytosine Linkers

Oligonucleotide-peptide conjugates (OPCs) are chimeric molecules that combine the sequence-specific recognition of nucleic acids with the diverse functionality of peptides. rsc.orgmdpi.com The development of robust methods for their synthesis is a key area of research. While various strategies exist, the use of modified nucleobases as anchor points for peptide attachment offers precise control over the conjugation site.

Research has demonstrated the feasibility of using N4-modified cytosines as linkers for creating OPCs. For example, oligodeoxynucleotides containing N4-mercaptoethylcytosine have been successfully synthesized and subsequently reacted with a maleimido-peptide. nih.gov This approach allows for the site-specific attachment of peptides to oligonucleotides. nih.gov While this specific example uses a mercaptoethyl group rather than a benzyloxycarbonyl group, it highlights the principle of utilizing the N4 position of cytosine for conjugation. The Cbz group, being a protecting group, can be part of a synthetic route to introduce a reactive handle at the N4 position, which can then be used for peptide coupling. The versatility of this position for modification opens up possibilities for creating novel OPCs with tailored properties for therapeutic and diagnostic applications. mdpi.com

Role in Understanding Cytosine Chemical Biology Beyond Standard DNA/RNA Functions

The study of modified cytosines, including this compound and its derivatives, contributes to a broader understanding of the chemical biology of cytosine that extends beyond its canonical role in the genetic code. numberanalytics.comnumberanalytics.com These modifications serve as probes to explore the epigenetic landscape and the potential for an expanded genetic alphabet.

Exploration of this compound Modifications in Genomic Potential Contexts

While naturally occurring DNA modifications like 5-methylcytosine (B146107) (5mC) and N4-methylcytosine (4mC) are well-established epigenetic marks, the study of synthetic modifications like N4-Cbz-cytosine provides insights into the tolerance of cellular machinery for altered bases. nih.govbiorxiv.orgelifesciences.org The presence of bulky groups at the N4 position can influence DNA stability and interactions with proteins, mimicking or interfering with natural epigenetic signals.

For instance, the existence of N4-acetyldeoxycytosine (4acC) has been demonstrated in the genome of Arabidopsis thaliana, where it is associated with euchromatin and expressed genes. nih.gov This discovery of a naturally occurring N4-acyl modification underscores the potential for the N4 position of cytosine to carry epigenetic information. The study of synthetic N4-Cbz-cytosine in various genomic contexts can help to elucidate the structural and functional consequences of such modifications, contributing to our understanding of what has been termed the "genomic potential"—the capacity of the genome to accommodate and utilize non-standard bases.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for N4-Benzyloxycarbonyl Cytosine and its Advanced Derivatives

The foundational synthesis of this compound typically involves the reaction of cytosine with benzyloxycarbonyl chloride in anhydrous pyridine (B92270). elsevier.esredalyc.org This method provides the necessary protection of the exocyclic amino group of cytosine, a critical step to prevent undesirable side reactions during further chemical modifications or oligonucleotide synthesis. elsevier.esredalyc.org

Current research is focused on refining and expanding upon these initial synthetic routes. A key area of development is the synthesis of N4-Cbz-cytosine-1-yl-acetic acid. This derivative is synthesized by reacting this compound with ethyl bromoacetate (B1195939) in the presence of potassium carbonate, followed by hydrolysis. elsevier.esredalyc.org This acetic acid moiety provides a crucial linker for coupling the modified base to various backbones, particularly in the synthesis of Peptide Nucleic Acids (PNAs). elsevier.esredalyc.org

Researchers are also exploring the creation of more complex derivatives. For instance, N4-Cbz-cytosine containing monomers have been incorporated into novel alpha-monomers of PNA, which include a thiol moiety in the side chain. elsevier.es These advanced derivatives are synthesized through multi-step processes involving the coupling of the N4-Cbz-cytosine-1-yl-acetic acid with a modified amino acid backbone. elsevier.esredalyc.org The characterization of these novel monomers relies heavily on spectroscopic techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. elsevier.esredalyc.org

Future synthetic strategies are likely to focus on improving yield, stereoselectivity, and the diversity of functional groups that can be introduced. The development of one-pot or convergent synthetic routes will be crucial for the efficient production of these advanced derivatives. Furthermore, the exploration of alternative protecting groups to the benzyloxycarbonyl (Cbz) group that offer different lability and compatibility with other chemical transformations is an active area of investigation.

Advanced Applications in Targeted Nucleic Acid Technologies Utilizing N4-Cbz-Cytosine

The unique properties of N4-Cbz-cytosine and its derivatives make them highly valuable for a range of advanced nucleic acid technologies. A significant application lies in the synthesis of modified oligonucleotides and PNAs with enhanced or specific functionalities. dcfinechemicals.commdpi.com

Peptide Nucleic Acids (PNAs): The Cbz group serves as a crucial protecting group for the exocyclic amino group of cytosine during the synthesis of PNA monomers. elsevier.esredalyc.org This protection prevents self-condensation and allows for the controlled incorporation of cytosine into the PNA backbone. elsevier.esredalyc.org Modified PNAs containing N4-Cbz-cytosine have been shown to influence the binding mode and stability of PNA-DNA duplexes. For example, the presence of a benzoyl moiety, a related N4-acyl modification, can switch the preferred binding orientation of a PNA from parallel to antiparallel when targeting a DNA sequence. researchgate.netnih.gov This highlights the potential of N4-modifications to fine-tune the hybridization properties of PNAs for specific applications in antigene and antisense therapies. mdpi.com

Oligonucleotide Synthesis: N4-benzyloxycarbonyl-blocked nucleosides have been utilized in the synthesis of oligodeoxyribonucleotides. acs.org The Cbz group provides robust protection during the automated solid-phase synthesis process and can be efficiently removed under standard deprotection conditions. rsc.org The development of N4-Cbz-cytosine phosphoramidites allows for the site-specific incorporation of this modified base into DNA and RNA strands. wpmucdn.com This capability is essential for creating oligonucleotides with tailored properties, such as increased nuclease resistance or altered base-pairing characteristics. beilstein-journals.org

Future applications in this area will likely focus on the development of "smart" oligonucleotides that can respond to specific cellular stimuli. The Cbz group, or derivatives thereof, could be designed to be cleavable by specific enzymes or changes in the cellular microenvironment, allowing for the controlled activation of a therapeutic oligonucleotide at a target site. Furthermore, the incorporation of N4-Cbz-cytosine into aptamers and DNAzymes could lead to novel diagnostic and therapeutic tools with enhanced specificity and functionality.

Integration with Bio-orthogonal Chemistry and Live-Cell Imaging through N4-Cbz-Cytosine Probes

The field of bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers exciting opportunities for N4-Cbz-cytosine. uochb.cz By incorporating bio-orthogonally reactive handles into the benzyloxycarbonyl group, N4-Cbz-cytosine can be transformed into a versatile probe for live-cell imaging and other in-cell applications. the-scientist.comnih.gov

Fluorescent Labeling: A key strategy involves attaching a fluorophore to the N4-Cbz-cytosine moiety. This can be achieved by modifying the benzyl (B1604629) group with a fluorescent dye. deakin.edu.au Once incorporated into an oligonucleotide or PNA, this fluorescently labeled cytosine can be used to track the localization and dynamics of nucleic acids within living cells. uci.edu This approach avoids the use of bulky fluorescent protein tags and allows for the direct visualization of the nucleic acid of interest. the-scientist.com

Click Chemistry: The principles of "click chemistry," a class of bio-orthogonal reactions known for their high efficiency and selectivity, can be applied to N4-Cbz-cytosine. the-scientist.com For example, an azide (B81097) or alkyne group could be introduced into the Cbz moiety. This would allow for the subsequent attachment of a wide range of probes, such as fluorophores, biotin (B1667282) tags, or drug molecules, via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. researchgate.netthe-scientist.com This modular approach provides immense flexibility for designing customized probes for specific biological questions. ethz.ch

Prodrug Activation: Bio-orthogonal chemistry can also be harnessed for targeted drug delivery and activation. nih.gov An N4-Cbz-cytosine derivative could be designed as a "caged" or inactive precursor of a therapeutic agent. The Cbz group could be engineered to be cleaved by a specific, non-native stimulus, such as an externally delivered catalyst or light, thereby releasing the active drug only at the desired site of action. ethz.chnih.gov

Future research in this domain will likely focus on developing novel bio-orthogonal reactions that are even faster and more specific. The design of N4-Cbz-cytosine probes with improved photophysical properties, such as increased brightness and photostability, will be crucial for advanced imaging techniques like super-resolution microscopy. nih.gov Furthermore, the development of multiplexing strategies, where multiple, distinct N4-Cbz-cytosine probes are used simultaneously to visualize different nucleic acid targets, will provide a more comprehensive understanding of complex cellular processes. the-scientist.com

Computational Design and Prediction of Novel N4-Modified Cytosine Properties

Computational methods are becoming increasingly indispensable in the design and prediction of the properties of novel modified nucleobases. nih.govmdpi.com In silico studies can provide valuable insights into how modifications at the N4-position of cytosine, including the benzyloxycarbonyl group, affect the structure, stability, and function of nucleic acids. nih.govmdpi.com

Predicting Hybridization and Stability: Molecular modeling and dynamics simulations can be used to predict how N4-Cbz-cytosine and its derivatives influence the stability of DNA and RNA duplexes. researchgate.net These computational approaches can help to understand the steric and electronic effects of the Cbz group on Watson-Crick base pairing and stacking interactions. This predictive power is crucial for the rational design of modified oligonucleotides and PNAs with specific hybridization properties.

Machine Learning and Deep Learning: The burgeoning fields of machine learning and deep learning are being applied to predict the sites of DNA and RNA modifications, including N4-methylcytosine, a related modification. nih.govmdpi.comresearchgate.netmdpi.comaimspress.com These algorithms can be trained on large datasets of known modified sequences to identify patterns and features that are predictive of modification. Similar approaches could be developed to predict the optimal placement of N4-Cbz-cytosine within a nucleic acid sequence to achieve a desired functional outcome.